molecular formula C6H13Na2O10P B12923508 Sodium (2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl phosphate xhydrate

Sodium (2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl phosphate xhydrate

Cat. No.: B12923508
M. Wt: 322.11 g/mol
InChI Key: FLUNTNXPFPTURB-UHFFFAOYSA-L
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Description

Sodium (2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl phosphate xhydrate is a complex organic compound with significant biochemical and industrial applications. This compound is a phosphorylated aldohexose, which means it contains a sugar molecule with a phosphate group attached. It is commonly used in various biochemical assays and research due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl phosphate xhydrate typically involves the phosphorylation of the corresponding sugar molecule. The process begins with the oxidation of the sugar to introduce the keto group, followed by phosphorylation using phosphoric acid or its derivatives under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the stability of the product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography. The final product is typically obtained as a hydrate to ensure stability during storage and handling.

Chemical Reactions Analysis

Types of Reactions

Sodium (2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl phosphate xhydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

Sodium (2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl phosphate xhydrate has numerous applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Serves as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.

    Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in metabolic studies.

    Industry: Utilized in the production of various biochemical products and as a stabilizer in formulations.

Mechanism of Action

The mechanism of action of Sodium (2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl phosphate xhydrate involves its interaction with specific enzymes and receptors in biological systems. The compound acts as a substrate for enzymes involved in phosphorylation and dephosphorylation reactions, playing a crucial role in metabolic pathways. It can also bind to specific receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Sodium (2R,3R,4S)-2,3,4-trihydroxy-5-oxopentyl phosphate
  • Sodium (2R,3R,4S,5R,6S)-2,3,4,5,6,7-hexahydroxyheptanoate dihydrate
  • Sodium (2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl hydrogenphosphate

Uniqueness

Sodium (2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl phosphate xhydrate is unique due to its specific stereochemistry and functional groups, which confer distinct biochemical properties. Its ability to participate in various enzymatic reactions and its stability as a hydrate make it particularly valuable in research and industrial applications.

This compound’s versatility and unique properties make it a valuable tool in various scientific and industrial fields, contributing to advancements in research and technology.

Properties

Molecular Formula

C6H13Na2O10P

Molecular Weight

322.11 g/mol

IUPAC Name

disodium;(2,3,4,6-tetrahydroxy-5-oxohexyl) phosphate;hydrate

InChI

InChI=1S/C6H13O9P.2Na.H2O/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;;/h4-7,9-11H,1-2H2,(H2,12,13,14);;;1H2/q;2*+1;/p-2

InChI Key

FLUNTNXPFPTURB-UHFFFAOYSA-L

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+]

Origin of Product

United States

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